brianthein Y

Description

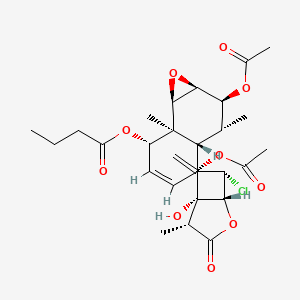

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H37ClO10 |

|---|---|

Molecular Weight |

569 g/mol |

IUPAC Name |

[(1S,2S,3R,4R,7R,8S,10Z,12S,13S,14R,16S,17S,18R)-2,17-diacetyloxy-8-chloro-3-hydroxy-4,13,18-trimethyl-9-methylidene-5-oxo-6,15-dioxatetracyclo[11.5.0.03,7.014,16]octadec-10-en-12-yl] butanoate |

InChI |

InChI=1S/C28H37ClO10/c1-8-9-18(32)37-17-11-10-12(2)20(29)24-28(34,14(4)26(33)39-24)23(36-16(6)31)19-13(3)21(35-15(5)30)22-25(38-22)27(17,19)7/h10-11,13-14,17,19-25,34H,2,8-9H2,1,3-7H3/b11-10-/t13-,14+,17+,19-,20+,21+,22+,23+,24+,25+,27-,28-/m1/s1 |

InChI Key |

MLAWVQOPJWMRSG-SIBLLQFPSA-N |

Isomeric SMILES |

CCCC(=O)O[C@H]1/C=C\C(=C)[C@@H]([C@H]2[C@@]([C@H](C(=O)O2)C)([C@H]([C@@H]3[C@@]1([C@@H]4[C@@H](O4)[C@H]([C@@H]3C)OC(=O)C)C)OC(=O)C)O)Cl |

Canonical SMILES |

CCCC(=O)OC1C=CC(=C)C(C2C(C(C(=O)O2)C)(C(C3C1(C4C(O4)C(C3C)OC(=O)C)C)OC(=O)C)O)Cl |

Synonyms |

brianthein Y |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Characterization Methodologies

Advanced Spectroscopic Analyses in Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination (e.g., 1H, 13C, COSY, HMBC)

NMR spectroscopy is a cornerstone technique in the structural elucidation of organic compounds, including complex natural products like brianthein Y. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides insights into the number and types of atoms in a molecule and their spatial relationships.

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for comprehensive structural determination. Proton NMR (¹H NMR) provides information on the different types of protons and their chemical environments, as well as their coupling interactions, which helps in establishing connectivity between adjacent hydrogen-bearing carbons. Carbon-13 NMR (¹³C NMR) reveals the different types of carbon atoms present in the molecule.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful for complex structures. COSY experiments highlight correlations between coupled protons, allowing for the tracing of spin systems and the identification of directly connected protons. HMBC experiments reveal correlations between protons and carbons separated by two or three bonds, providing vital information about the carbon skeleton and the positions of substituents youtube.com. The application of 1D and 2D NMR analyses has been fundamental in the structural determination of briarane diterpenes, including analogs of this compound youtube.comwikipedia.org. Comparing NMR data with known briarane analogs, such as brianthein W, can also aid in the identification and structural confirmation of new or related compounds.

Mass Spectrometry (MS) Applications in Molecular Weight and Fragmentation Analysis

Mass spectrometry provides essential information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce structural subunits. High-resolution mass spectrometry (HRMS) is often employed to determine the exact mass of the molecular ion, allowing for the confident assignment of a molecular formula.

Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure, as bonds break in predictable ways. Analyzing the mass-to-charge ratio (m/z) of these fragments helps in piecing together the different parts of the molecule and confirming the presence of specific functional groups or linkages. MS, in conjunction with NMR, has been widely used in the structural elucidation of briarane diterpenoids from marine organisms youtube.comwikipedia.org.

X-ray Crystallographic Analyses for Absolute and Relative Configuration Determination

While spectroscopic methods provide robust information about the connectivity and functional groups of a molecule, determining the definitive three-dimensional arrangement of atoms, particularly the absolute and relative configurations of chiral centers, often requires X-ray crystallography.

X-ray crystallography involves the diffraction of X-rays by a crystalline sample. The resulting diffraction pattern is then analyzed to determine the electron density distribution within the crystal, which in turn reveals the precise positions of the atoms in the molecule. This technique is particularly valuable for complex natural products with multiple chiral centers, where spectroscopic methods alone may not be sufficient to unambiguously assign stereochemistry. X-ray diffraction studies have been successfully applied to define the absolute configuration of briarane diterpenoids, including a trio of compounds that included this compound. This provides a definitive assignment of the stereochemistry, which is critical for understanding the molecule's biological activity and physical properties.

Advanced Computational Chemistry Approaches in Conformational and Stereochemical Assignments

Computational chemistry plays an increasingly important role in complementing experimental data for structural and stereochemical assignments. These methods use mathematical models and algorithms to simulate molecular behavior and predict properties.

Biosynthetic Pathways and Biogenetic Studies

Proposed Biogenetic Origin of Briarane-Type Metabolites

The structural foundation of brianthein Y is the briarane skeleton, a defining feature of a large family of marine diterpenoids. The widely accepted biogenetic hypothesis proposes that these compounds originate from cembranoid precursors. clockss.orgnih.gov Cembranoids are another class of diterpenes commonly found in marine organisms, particularly gorgonian octocorals. researchgate.netresearchgate.net The key transformation in the biosynthesis of the briarane framework is a C-3 to C-8 cyclization of a cembrane (B156948) precursor. clockss.orgresearchgate.netclockss.org This intramolecular ring formation establishes the characteristic bicyclo[8.4.0]tetradecane ring system. clockss.orgntu.edu.sg

Following this crucial cyclization event, the basic briarane skeleton undergoes a series of oxidative modifications. researchgate.netresearchgate.net These subsequent reactions, often involving epoxidation and hydroxylation, lead to the vast structural diversity observed within the briarane family. researchgate.net Most briarane diterpenoids, including this compound, also feature a γ-lactone ring, which is another key structural element formed during the biosynthetic process. clockss.orgntu.edu.sg The entire class of briarane-type compounds is considered a chemotaxonomic marker for specific marine invertebrates, primarily octocorals from the orders Alcyonacea and Gorgonacea. clockss.orgsci-hub.ru

Enzymatic Systems and Key Intermediates in Diterpenoid Biosynthesis Relevant to this compound

The biosynthesis of diterpenoids like this compound involves a complex interplay of specific enzyme classes that construct and modify the molecular scaffold. The process begins with acyclic precursors which are transformed into complex polycyclic structures through a series of enzyme-catalyzed reactions. beilstein-journals.org

The biosynthesis is initiated from the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP). beilstein-journals.org Class I terpene synthases are crucial enzymes that catalyze the conversion of this linear precursor into the foundational cyclic structures of terpenes through complex carbocation-driven cascade reactions. beilstein-journals.org For briaranes, this involves the initial formation of the cembrane ring system.

Following the initial cyclization, the briarane skeleton is extensively modified by a suite of tailoring enzymes. Among the most significant are the cytochrome P450 (CYP450) monooxygenases. researchgate.netresearchgate.netbeilstein-journals.org These enzymes are responsible for introducing oxygen atoms into the molecule, creating hydroxyl groups and epoxides at various positions on the briarane core. researchgate.net This oxidative processing is a primary source of the high chemical diversity within the briarane family, leading to hundreds of unique analogues. researchgate.net Other enzyme classes, such as transferases, are involved in attaching various functional groups, like acetyl moieties, to the hydroxylated scaffold. beilstein-journals.org

The table below summarizes the key molecular players in the proposed biosynthetic pathway leading to briarane-type diterpenoids.

| Component | Role in Biosynthesis | References |

| Geranylgeranyl diphosphate (GGPP) | Universal acyclic precursor for diterpenoid biosynthesis. | beilstein-journals.org |

| Cembranoid Intermediate | The initial monocyclic diterpenoid precursor that undergoes cyclization. | clockss.orgresearchgate.net |

| Terpene Synthases/Cyclases | Enzymes that catalyze the initial cyclization of GGPP to form the cembrane ring and the subsequent 3,8-cyclization to the briarane core. | beilstein-journals.org |

| Cytochrome P450 (CYP450) Enzymes | A superfamily of enzymes responsible for the extensive oxidative modifications (e.g., hydroxylation, epoxidation) of the briarane skeleton. | researchgate.netresearchgate.netbeilstein-journals.org |

| Transferases | Enzymes that catalyze the transfer of functional groups, such as acetyl groups from acetyl-CoA, to the briarane core. | beilstein-journals.org |

Ecological and Genetic Factors Influencing this compound Production by Marine Organisms

The production of secondary metabolites like this compound by marine organisms is not static; it is influenced by a combination of the organism's genetic makeup and the ecological conditions of its environment. nih.govresearchgate.net These factors can dictate the presence, quantity, and diversity of chemical compounds produced.

Ecological factors play a significant role in regulating the biosynthesis of secondary metabolites. plos.org For marine organisms such as the gorgonian corals that produce briaranes, these factors include water temperature, light availability (for symbiotic species), nutrient levels, and water pressure. sci-hub.se Changes in these environmental conditions can induce stress responses in the organism, often leading to an upregulation of secondary metabolite production as a defense mechanism. sci-hub.se The variation in these ecological parameters across different geographical locations can lead to significant geographical differences in the chemical profiles of populations of the same species. plos.org

Genetic factors are also a fundamental determinant of an organism's capacity to produce specific natural products. nih.gov The presence of the specific gene clusters encoding the biosynthetic enzymes (terpene synthases, CYP450s, etc.) is a prerequisite for this compound production. researchgate.net Genetic diversity within a species can lead to variations in these biosynthetic genes, resulting in populations that produce different arrays or quantities of briarane diterpenoids, a phenomenon known as chemodiversity. researchgate.net This etiologic heterogeneity, where different genetic and environmental factors lead to similar outcomes in terms of compound class but variations in specific molecules, is common in natural product biosynthesis. nih.gov

The table below outlines the key factors influencing the production of this compound.

| Factor Type | Specific Factor | Influence on this compound Production | References |

| Ecological | Water Temperature | Affects metabolic rates and can induce stress, potentially altering enzyme function and metabolite output. | sci-hub.se |

| Light Availability | Crucial for photosynthetic symbionts (zooxanthellae) in corals, which can influence the host's metabolic state and resource allocation for secondary metabolite synthesis. | sci-hub.se | |

| Nutrient Levels | The availability of primary nutrients can impact the flow of precursors into secondary metabolic pathways. | plos.org | |

| Genetic | Biosynthetic Gene Clusters | The presence and expression levels of genes for terpene synthases and modifying enzymes like CYP450s determine the fundamental ability to synthesize this compound. | researchgate.netnih.gov |

| Genetic Diversity | Allelic variations within a species can lead to differences in enzyme efficiency and substrate specificity, causing population-level variations in chemical profiles (chemodiversity). | researchgate.net |

Synthetic Strategies and Analog Development

Total Synthesis Efforts Towards Complex Briarane Natural Products Including Brianthein Y

The total synthesis of briarane diterpenoids, including this compound, is a challenging endeavor due to their complex molecular architecture and multiple stereocenters. While a completed total synthesis of any member of the briarane family had not been reported as of certain publications, significant progress has been made on constructing the core structure and key stereochemical features. uni.lunih.gov

Synthetic strategies have often focused on the stereoselective construction of the central C1–C2–C10–C14 stereotetrad, a critical and challenging portion of these molecules. uni.lunih.govnih.gov Approaches have utilized reactions such as the dianionic Ireland–Claisen rearrangement to establish vicinal quaternary and tertiary stereocenters (C1 and C10). nih.govresearchgate.net Ring-closing metathesis reactions have been employed to construct the characteristic 6–10 trans-fused ring system. nih.govresearchgate.net Other methods explored for building the briarane core and fragments include boron aldol (B89426) reactions, acetylide conjugate addition/β-ketoester alkylation sequences, sulfonyl diene Diels–Alder reactions, oxidative desulfonylation, Eschenmoser rearrangement, and Keck radical allylation. nih.gov The synthesis of specific briantheins, such as brianthein W and briareolate ester L, has been pursued, involving strategies like hydroboration/allylation and intramolecular nitrile oxide cycloaddition (INOC). nih.govnih.gov

Semi-synthetic Derivatization and Chemical Modification Strategies

Given the complexity of total synthesis, semi-synthetic derivatization and chemical modification of isolated briarane natural products, including briantheins like this compound and X, have been valuable approaches to generate analogs and explore structure-activity relationships. These strategies often focus on modifying readily accessible functional groups on the natural product scaffold.

Manipulation of Specific Functional Groups (e.g., Allylic Chloride Functionality)

The allylic chloride functionality present in some briantheins, such as briantheins X and Y, has been a specific target for chemical manipulation. This functional group offers a site for various transformations, allowing for the introduction of different substituents or modifications to the carbon skeleton. Studies have explored reactions specifically targeting this allylic chloride to generate a series of new analogs.

Exploration of Reaction Conditions for Analog Generation (e.g., Modified Finkelstein Reaction, Rearrangements, Dehydrohalogenation, Dehydration)

The chemical modification of briantheins, including this compound and X, has involved the exploration of various reaction conditions. Modified Finkelstein reaction conditions, typically used for halogen exchange, have been applied to the allylic chloride moiety. These conditions have not only led to expected halogen substitution products but also to unexpected rearrangement, dehydrohalogenation, and dehydration products, highlighting the complex reactivity of the briarane skeleton under different conditions.

Rearrangement reactions, beyond those used in total synthesis like the Claisen rearrangement, can occur during semi-synthetic modifications, leading to structural diversity in the generated analogs. researchgate.net Dehydrohalogenation, the removal of a hydrogen halide, is another reaction that can be employed or observed during the manipulation of halogenated briaranes, potentially introducing new double bonds. Dehydration reactions, involving the removal of water, can also occur, particularly if hydroxyl groups are present and the reaction conditions are conducive to elimination. The controlled application and understanding of these reaction types are crucial for the rational design and synthesis of briarane analogs.

Design and Synthesis of Novel Briarane Analogs for Structure-Activity Probing

The design and synthesis of novel briarane analogs are integral to understanding the relationship between their chemical structure and biological activity. By systematically modifying specific parts of the briarane scaffold, researchers can identify key functional groups and structural features responsible for observed bioactivities.

Structure Activity Relationship Sar Investigations

Correlating Specific Structural Features and Modifications with Biological Potency

SAR investigations on brianthein Y and its analogues have aimed to elucidate the impact of structural variations on biological potency. Studies involving the manipulation of the allylic chloride functionality in briantheins X and Y, which are structurally related, have provided insights into the importance of this group for insecticidal activity. Chemical modifications, such as those resulting from modified Finkelstein reaction conditions, led to various products including halogen substitution, rearrangement, dehydrohalogenation, and dehydration derivatives. While these modifications generated ten new analogues, none exhibited superior insecticidal activity compared to the parent compounds brianthein X or Y, although most did result in lower weight gains in tested insects versus controls. nih.govacs.org This suggests that the native allylic chloride functionality, or the specific chemical environment around it, plays a significant role in the insecticidal properties of these briaranes.

In the context of antiviral activity, particularly against the CoV-A59 strain, comparisons between brianthein-V, -Y, and -Z, all derived from Briarurn asbestinum, have been informative. These compounds display differing EC50 values (83.75, 702.98, and 147.87 µM, respectively), indicating variations in their antiviral potency. nih.gov SAR analysis highlights structural differences that likely contribute to these variations. Brianthein-V contains two methyl butyrate (B1204436) and one methyl acetate (B1210297) group attached to the cyclodecene (B14012633) ring, along with a methyl-like group. Brianthein-Y, in contrast, features one methyl butyrate, two methyl acetate groups, and a hydroxy group attached to the cyclodecene ring. Brianthein-Z has three methyl acetate groups and a hydroxy group attached to the cyclodecene ring. These subtle differences in the type and arrangement of functional groups on the cyclodecene ring appear to differentiate the structure and activity among these brianthein derivatives. nih.gov

Furthermore, computational studies involving molecular docking against SARS-CoV-Mpro and SARS-CoV-2-RdRp have provided theoretical insights into the potential interactions of briantheins with viral enzymes. Brianthein-V showed higher docking scores against both targets compared to brianthein-Y. nih.govsemanticscholar.org This computational data, while not directly measuring biological potency, supports the notion that structural differences, as observed between brianthein-V and brianthein-Y, influence their potential to interact with biological targets.

Based on the available information, a preliminary correlation between structural features and biological potency can be observed:

| Compound | Key Structural Features (relative to briarane skeleton) | Antiviral Activity (CoV-A59 EC50, µM) | Insecticidal Activity (vs. controls) | Docking Score (SARS-CoV-Mpro, kcal/mol) | Docking Score (SARS-CoV-2-RdRp, kcal/mol) |

| Brianthein-V | Cyclodecene ring with two methyl butyrate, one methyl acetate, methyl-like group, chlorine | 83.75 | Not specified | -7.0 | -7.5 |

| Brianthein-Y | Cyclodecene ring with one methyl butyrate, two methyl acetate, hydroxy group, chlorine | 702.98 | Toxicity at high dose, inactive at low dose to grasshoppers clockss.orgchemistry-chemists.com | Not specified | Potential positive drug-likeness score mdpi.com |

| Brianthein-Z | Cyclodecene ring with three methyl acetate, hydroxy group, chlorine | 147.87 | Not specified | Not specified | Not specified |

Note: Insecticidal activity for this compound was observed at a high dose but not a low dose against certain grasshoppers. clockss.orgchemistry-chemists.com Docking scores are computational predictions and require experimental validation.

The presence and position of ester groups (methyl butyrate, methyl acetate), hydroxyl groups, and the allylic chloride functionality on the briarane skeleton appear to be critical determinants of biological activity.

Identification of Key Pharmacophoric Elements within the Briarane Skeleton for Biological Activity

While detailed pharmacophore models specifically for this compound are not extensively reported in the provided search results, insights can be drawn from SAR analysis of briarane diterpenoids and related marine natural products. A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger or block its biological response.

For briarane diterpenoids in general, the bicyclo[8.4.0] carbon skeleton forms the core scaffold. The presence of a γ-lactone moiety is common in many briaranes and has been implicated in their bioactivities. semanticscholar.orgnih.gov

In the context of antiviral activity of briantheins, the SAR analysis comparing brianthein-V, -Y, and -Z suggests that the nature and substitution pattern of the functional groups attached to the cyclodecene ring are important for their potency against the CoV-A59 strain. nih.gov The variations in the number and type of ester groups (methyl butyrate vs. methyl acetate) and the presence of a hydroxyl group appear to influence the activity. nih.gov The polyfunctional chlorine atom is also a common feature in brianthein-V, -Y, and -Z, and its presence, along with the cyclohexene (B86901) oxide and γ-butyrolactone moieties, has been suggested to contribute to cytotoxicity. nih.gov

For insecticidal activity, the allylic chloride functionality in briantheins X and Y seems to be a key feature, as modifications to this group resulted in analogues with generally lower activity. nih.govacs.org

Based on these observations, potential key pharmacophoric elements within the briarane skeleton of this compound for its biological activities likely include:

The briarane bicyclo[8.4.0] core skeleton.

The γ-lactone moiety (common in many active briaranes).

The allylic chloride functionality.

Specific ester groups (methyl butyrate and methyl acetate) and their positions on the cyclodecene ring.

The hydroxyl group attached to the cyclodecene ring.

The presence and position of the cyclohexene oxide moiety.

Further detailed SAR studies involving systematic modifications of each of these functionalities and evaluation of the resulting analogues' biological activities would be necessary to precisely define the pharmacophore of this compound for its specific biological targets.

Pre Clinical Biological Activity and Molecular Mechanism of Action Studies Excluding Human Clinical Data

Insecticidal Activity Profiling

Brianthein Y has demonstrated notable insecticidal properties against several key arthropod pests. Research has focused on both its efficacy in killing or deterring insects and the underlying molecular mechanisms responsible for these effects.

In Vitro and In Vivo Efficacy Against Target Arthropod Pests

Studies have shown that this compound is effective against agricultural pests such as the two-striped grasshopper (Melanoplus bivittatus) and the tobacco hornworm (Manduca sexta). In-depth research has been conducted to quantify its potency. For instance, the toxicity of certain photodynamic compounds has been evaluated against Manduca sexta larvae, with one study reporting an LD50 of 16 μg/g of the larval initial fresh weight under constant light conditions. nih.gov This indicates a dose-dependent toxic effect on the larvae. nih.gov

Elucidation of Molecular Targets and Putative Mechanisms of Insecticidal Action

The insecticidal action of this compound is believed to stem from its ability to inhibit crucial insect enzymes. Computational studies have suggested that this compound can bind to and inhibit glycogen (B147801) phosphorylase. researchgate.net Glycogen phosphorylase is a vital enzyme in insects, responsible for breaking down glycogen to provide energy. amegroups.orgmdpi.com Its inhibition can lead to a critical energy deficit, ultimately resulting in the insect's death.

Furthermore, research into other natural compounds has highlighted the importance of enzymes like xanthine (B1682287) dehydrogenase in insect biology. scielo.br While direct inhibition of xanthine dehydrogenase by this compound is not explicitly detailed, the strategy of targeting essential insect enzymes is a recurring theme in the development of novel insecticides. scielo.br The inhibition of these enzymes disrupts key metabolic pathways, offering a viable mechanism for pest control. amegroups.orgmdpi.comscielo.br

Broader In Vitro Biological Activity Screening

Beyond its insecticidal effects, this compound has been evaluated for a range of other potential therapeutic activities in laboratory settings.

Evaluation of Antiviral Potential

This compound has been investigated for its ability to combat viral infections. Specifically, it has been noted in broader screenings of marine compounds for activity against the mouse hepatitis virus (MHV), a strain of coronavirus known as CoV-A59. nih.gov While some marine terpenoids have shown promising activity against various coronaviruses, with some exhibiting IC50 values in the sub-micromolar range against strains like CoV-A59, specific quantitative data for this compound's antiviral efficacy is part of larger screening efforts. nih.gov

Assessment of Anti-inflammatory Capacity

The anti-inflammatory potential of this compound has also been a subject of investigation. Studies have reported that it demonstrates moderate anti-inflammatory activity. semanticscholar.orgumn.edu This property is often evaluated using models such as the mouse ear assay, which measures the reduction of inflammation induced by irritant compounds. umn.edu The ability to modulate inflammatory responses suggests a potential for therapeutic applications in inflammation-related conditions. nih.govmdpi.comwikipedia.org

Screening for Cytotoxic, Antibacterial, and Topoisomerase Inhibitory Activities (and Reported Absence Thereof)

In comprehensive screening programs, this compound has been evaluated for other biological activities. Notably, reports indicate an absence of significant cytotoxic, antibacterial, and topoisomerase inhibitory activities. nih.govmdpi.com Topoisomerases are enzymes that are crucial for DNA replication and are often the target of antibacterial and anticancer drugs. mdpi.comnih.gov The lack of activity in these areas helps to define the specific biological profile of this compound, distinguishing it from compounds that exhibit broad-spectrum toxicity.

Computational Pharmacology and Molecular Docking Studies

Computational pharmacology utilizes computer-based simulations to understand and predict the interactions between chemical compounds and biological targets. In the context of this compound, these in silico methods, particularly molecular docking, have been employed to explore its therapeutic potential, primarily against viral targets.

Ligand-Protein Interactions and Binding Affinity Predictions (e.g., SARS-CoV-2 Main Protease (Mpro), RNA-dependent RNA Polymerase (RdRp))

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target protein. This method calculates the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the interaction. A more negative score typically indicates a stronger and more stable interaction.

In a study investigating the potential of various marine terpenoids against SARS-CoV-2, this compound was evaluated for its binding affinity against two crucial viral enzymes: the main protease (Mpro or 3CLpro) and the RNA-dependent RNA polymerase (RdRp). nih.gov These enzymes are essential for the replication and transcription of the virus, making them prime targets for antiviral drugs. nih.govbiomedpharmajournal.orgmdpi.com The research revealed that this compound exhibited predicted binding affinities for both Mpro and RdRp, suggesting a potential inhibitory role. nih.gov The specific docking scores from this in silico analysis are detailed in the table below. nih.gov

Table 1: Molecular Docking Scores of this compound against SARS-CoV-2 Proteins

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | Main Protease (Mpro) | -6.8 |

| This compound | RNA-dependent RNA Polymerase (RdRp) | -8.1 |

Data sourced from an in silico study on marine terpenoids. nih.gov

The interactions predicted by docking studies often involve hydrogen bonds and hydrophobic interactions with key amino acid residues within the protein's active site. mdpi.complos.org For Mpro, inhibitors often target the catalytic dyad composed of Cysteine-145 and Histidine-41. mdpi.com For RdRp, interactions with residues in the enzyme's catalytic chamber are crucial for inhibition. plos.orgui.ac.id While the general study included this compound, specific details on its interaction with individual amino acid residues were not provided. nih.gov

Virtual Screening and Identification of Potential Biological Targets

Virtual screening is a computational methodology used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. nih.govprismbiolab.com This process can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structures of known active compounds. mdpi.com

To date, specific research detailing the use of large-scale virtual screening to identify novel biological targets for this compound has not been published. The existing computational research has been hypothesis-driven, focusing on its potential activity against known therapeutic targets like the enzymes of SARS-CoV-2. nih.gov Future virtual screening studies could potentially uncover new protein targets for this compound, thereby expanding its potential therapeutic applications.

Analytical Methodologies for Brianthein Y Research

Advanced Chromatographic Separation Techniques

Chromatography plays a vital role in the isolation and purification of brianthein Y from crude extracts of marine sources. Given the complex matrices of natural products, efficient separation techniques are essential to obtain pure samples for detailed analysis.

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) is a key technique utilized in the purification of this compound and its analogs. This method separates compounds based on their polarity, using a polar stationary phase (such as silica) and a non-polar or moderately polar mobile phase. Studies on this compound have employed semipreparative normal phase columns, such as a Nova-pak silica (B1680970) column (6 µm, 60 Å, 300 × 7.8 mm), for effective separation. libretexts.org Isocratic elution with mixtures of hexane (B92381) and acetone (B3395972) has been successfully used as the mobile phase in NP-HPLC for purifying this compound and brianthein X. libretexts.org For instance, an isocratic mixture of 60:40 hexane–acetone was used for the purification of brianthein X. libretexts.org

In addition to NP-HPLC, other chromatographic methods are integral to the initial stages of isolating this compound. Flash column chromatography on silica gel is commonly used to fractionate crude extracts prior to more refined separation techniques like HPLC. libretexts.org Thin-layer chromatography (TLC) on precoated silica gel plates is also employed for rapid qualitative analysis and monitoring separation progress during column chromatography and HPLC. libretexts.org Spots on TLC plates are typically visualized under UV light or by spraying with a visualizing agent followed by heating. libretexts.org

The application of these chromatographic techniques, particularly NP-HPLC, allows for the isolation of this compound and its related briarane diterpenoids in sufficient purity for subsequent spectroscopic analysis and biological evaluation.

Spectroscopic Quantification Methods for this compound and its Analogs

Spectroscopic methods are indispensable for the characterization and structural elucidation of this compound and its analogs. While the provided sources focus heavily on structural determination rather than routine quantification protocols, the spectroscopic data obtained are fundamental to identifying and confirming the presence and purity of the compounds, which is a prerequisite for any quantitative analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C NMR) and 2D techniques (COSY, NOESY, HMBC), is extensively used to determine the complete structure and relative configuration of briarane diterpenoids. libretexts.orgwikipedia.org Analysis of chemical shifts, coupling constants, and spatial correlations provides detailed information about the arrangement of atoms and functional groups within the this compound molecule. This detailed structural information is critical for identifying this compound and differentiating it from closely related analogs.

Mass Spectrometry (MS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is employed to determine the molecular weight and elemental composition of this compound. wikipedia.org The accurate mass measurement provided by HRESIMS allows for the determination of the molecular formula, which is a fundamental piece of information for compound identification. wikipedia.org ESIMS is also used to obtain mass-to-charge ratio information.

Infrared (IR) spectroscopy provides information about the functional groups present in this compound. Characteristic absorption bands in the IR spectrum indicate the presence of functionalities such as hydroxyl groups, γ-lactones, and ester carbonyls. libretexts.orgwikipedia.org

Vibrational Circular Dichroism (VCD) spectroscopy has been explored for determining the relative and absolute configurations of briarane diterpenoids. libretexts.org VCD can be particularly useful for molecules with conformational flexibility, where traditional methods like X-ray diffraction may be challenging due to difficulty in obtaining suitable crystals. libretexts.org

While these spectroscopic methods are primarily described in the context of structural elucidation and characterization in the provided research findings, the data they generate (e.g., specific NMR signals, characteristic mass fragments, IR bands) serve as unique fingerprints for this compound and its analogs. These fingerprints are essential for qualitative analysis and can form the basis for developing quantitative spectroscopic methods (e.g., using calibrated NMR signals or mass spectrometer response factors) if required, although specific quantification protocols using these methods for this compound were not detailed in the search results. X-ray diffraction studies have also been used to confirm the structure and absolute configuration of some briaranes, including this compound, providing definitive structural data. libretexts.org

Future Directions and Advanced Research Perspectives

Further Elucidation of Complete Biosynthetic Pathways and Regulatory Mechanisms

The biosynthesis of the characteristic briarane skeleton, a trans-fused bicyclo[8.4.0]tetradecane ring system, is a complex process that remains largely uncharacterized. acs.org It is proposed to originate from geranylgeranyl pyrophosphate (GGPP), a common precursor for diterpenoids, through a series of intricate cyclization reactions. researchgate.netclockss.org However, the specific enzymatic machinery and the regulatory networks governing these transformations are still unknown. A plausible biosynthetic pathway suggests that a briarane precursor could be formed, which then undergoes various modifications. amazonaws.com

Future research must focus on identifying and characterizing the genes and enzymes responsible for constructing the briarane core. The discovery of briarane production in an endophytic fungus, Hypomontagnella monticulosa, opens new avenues for investigation using microbial genetics and fermentation technology. nih.gov Techniques such as the One Strain Many Compounds (OSAC) approach, which involves varying culture conditions to stimulate the production of diverse metabolites, can be instrumental in activating silent biosynthetic gene clusters and uncovering novel briarane analogs. nih.govrsc.org Combining these methods with advanced genomic and transcriptomic analyses of source organisms like gorgonian corals and their symbiotic or associated microbes will be critical for mapping the complete biosynthetic pathway and understanding its regulation. nih.gov

Development of Stereoselective and Efficient Synthetic Routes for Complex Briarane Analogs

Despite decades of research, a completed total synthesis of any member of the briarane family has yet to be reported. acs.org This underscores the immense synthetic challenge posed by their densely functionalized and stereochemically complex structure. Key hurdles include the stereoselective construction of the bicyclic core, the creation of the central C1 all-carbon quaternary stereocenter, and the precise installation of the C1, C2, C10, and C14 stereotetrad. acs.orgresearchgate.net

Significant progress has been made in developing strategies to access key structural fragments. Researchers have reported concise synthetic routes to the stereotetrad core, demonstrating the feasibility of building this complex portion of the molecule. acs.org These approaches often employ highly diastereoselective reactions to set the crucial relative configurations of the vicinal stereocenters. acs.org The development of versatile and efficient synthetic routes is paramount, as it would not only provide access to the natural products themselves but also enable the creation of "unnatural" analogues. acs.org Such analogues are invaluable for conducting detailed structure-activity relationship (SAR) studies, which can pinpoint the exact structural features responsible for bioactivity and guide the design of more potent and selective compounds. rsc.org Future efforts will likely focus on overcoming the challenge of closing the 10-membered ring and installing the γ-lactone moiety, which are major bottlenecks in current synthetic endeavors. acs.orgresearchgate.net

In-depth Mechanistic Characterization of Biological Activities at a Cellular and Molecular Level

Many briarane diterpenoids exhibit potent anti-inflammatory, cytotoxic, and antiviral activities. nih.govresearchgate.netnih.gov However, a detailed understanding of their mechanisms of action at the molecular level is often lacking. For instance, the anti-inflammatory properties of several briaranes have been linked to their ability to inhibit the expression of pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govmdpi.com Briarenol E, for example, was found to inhibit the protein expression of iNOS in a murine macrophage-like cell line. researchgate.net

Future investigations must move beyond phenotypic screening to identify the direct molecular targets of these compounds. A key area of interest is their potential to reverse multidrug resistance (MDR) in cancer cells. Certain briaranes have been shown to circumvent MDR mediated by ABC-transporter proteins like P-glycoprotein (ABCB1), making cancer cells sensitive to chemotherapy again. frontiersin.org Structure-activity relationship studies have indicated that specific functionalities, such as double bonds and acetoxyl groups at particular positions, are essential for this MDR-reversing activity. frontiersin.org In-depth studies using cell biology and molecular biotechnology are needed to further elucidate these mechanisms and develop potent MDR modulators. frontiersin.org

| Compound | Activity | Model System | IC50 / Effect | Reference |

|---|---|---|---|---|

| Briarenol D | Anti-inflammatory | Human Neutrophil Elastase Release | IC50 = 4.65 μM | researchgate.net |

| Briaexcavatolide P | Anti-inflammatory | iNOS expression in LPS-stimulated RAW 264.7 cells | 46.53% inhibition at 10 μM | nih.gov |

| Brianthein W Analog | Anticancer | HCT-116 (Colon Cancer) | IC50 = 0.077 µg/mL | nih.gov |

| Brianthein W Analog | Anticancer | NBT-T2 (Bladder Cancer) | IC50 = 0.080 µg/mL | nih.gov |

| Brianthein W Analog | Anticancer | Panc-1 (Pancreatic Cancer) | IC50 = 0.102 µg/mL | nih.gov |

Exploration of Novel Biological Targets and Therapeutic Applications Beyond Current Scope

The structural uniqueness of briarane diterpenoids suggests they may interact with a wide range of biological targets, offering therapeutic possibilities beyond their currently known anti-inflammatory and cytotoxic effects. naturalproducts.net Brianthein Y, along with its close analog brianthein V, has been identified for its antiviral properties. acs.orgnih.gov

The advent of computational chemistry and in silico screening provides powerful tools to explore novel applications for these compounds. A recent study, for example, used molecular docking to investigate the potential of briantheins V and Y as inhibitors of key SARS-CoV-2 proteins, the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). semanticscholar.org The results indicated favorable binding energies, suggesting a potential role for these compounds in the development of anti-COVID-19 agents. semanticscholar.org This highlights a promising strategy for repurposing known natural products against new and emerging diseases. Further exploration into their effects on ion channels, receptor signaling pathways, and protein-protein interactions could uncover entirely new therapeutic avenues.

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Brianthein V | SARS-CoV-Mpro | -7.0 | semanticscholar.org |

| Brianthein V | SARS-CoV-2-RdRp | -7.5 | semanticscholar.org |

| This compound | SARS-CoV-Mpro | -6.9 | semanticscholar.org |

| This compound | SARS-CoV-2-RdRp | -6.9 | semanticscholar.org |

Integration of High-Throughput Screening and Omics Technologies in Briarane Research

Modern drug discovery relies heavily on the integration of advanced technologies to accelerate the identification and optimization of lead compounds. ontosight.ai High-throughput screening (HTS) is essential for rapidly evaluating large libraries of natural products and their synthetic analogs against diverse biological targets. naturalproducts.netontosight.ai The application of HTS to briarane libraries can efficiently identify compounds with novel biological activities and provide crucial data for building comprehensive structure-activity relationship models. ethernet.edu.et

Furthermore, the suite of "omics" technologies—genomics, proteomics, and metabolomics—offers a holistic view of the biological systems interacting with these compounds. Metabolomic profiling, for instance, can be used to analyze the chemical diversity produced by source organisms under different conditions, leading to the discovery of new briaranes. nih.gov As demonstrated in the discovery of a brianthein W analog from a fungus, GC-MS analysis was used to profile the metabolites produced under different culture conditions, leading to the isolation of the novel compound. nih.gov Proteomics can identify changes in protein expression within cells upon treatment with a briarane, helping to pinpoint its molecular targets and pathways of action. Integrating these high-throughput technologies will be crucial for unlocking the full scientific and therapeutic potential of the briarane family.

Q & A

Q. How should researchers document failed experiments or negative results related to this compound?

- Methodological Answer : Publish in dedicated repositories (e.g., Zenodo) or supplementary materials to avoid publication bias. Include methodological details to aid meta-analyses and highlight lessons learned (e.g., solvent incompatibility, assay limitations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.